5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride
Overview
Description
Scientific Research Applications
Synthesis of Azaindoles and Benzofurans
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride has been used in the synthesis of various organic compounds. For instance, Zhang et al. (2002) reported its use in the acylation of azaindoles at C-3, which is a crucial step in the preparation of compounds with potential pharmaceutical applications (Zhang et al., 2002). Similarly, Choi et al. (2003) described its application in the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor (Choi et al., 2003).
Synthesis of Nucleosides
Katz et al. (1982) utilized this compound in the synthesis of pyridazine analogues of naturally occurring nucleosides, such as cytidine and uridine. This work contributes to the broader field of nucleoside analogues, which are significant in medicinal chemistry (Katz et al., 1982).
Antibacterial and Anti-inflammatory Agents
Singh (2012) described the synthesis of 1,3,4-oxadiazole derivatives using this compound. These derivatives were evaluated for their antibacterial activities, highlighting its role in developing new antibacterial agents (Singh, 2012). Furthermore, Vachala et al. (2011) synthesized fused pyrimidine derivatives with potential anti-inflammatory, antiproliferative, and antimicrobial properties (Vachala et al., 2011).
Impurity Analysis in Pharmaceutical Synthesis
Tang et al. (2010) developed a GC-FID method for determining impurities in 5-chlorovaleroyl chloride, a related compound, emphasizing the importance of purity analysis in pharmaceutical synthesis (Tang et al., 2010).
Synthesis of Various Organic Compounds
Several studies have explored the use of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride in the synthesis of diverse organic compounds, such as heterocycles, benzophenones, and diuretic analogues, highlighting its versatility in organic synthesis (Coppo & Fawzi, 1998), (Karrer et al., 2000), (Deng-ke, 2012).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXQGGGALMJOJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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